molecular formula C17H13ClN2O2S2 B3477514 3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione

3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione

Cat. No.: B3477514
M. Wt: 376.9 g/mol
InChI Key: KHDRDAQZNWCXTI-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by the condensation of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a nitrile or isocyanate.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thieno[2,3-d]pyrimidine intermediate.

    Attachment of Sulfanylpentane-2,4-dione Moiety: The final step involves the attachment of the sulfanylpentane-2,4-dione moiety through a thiol-ene reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the thieno[2,3-d]pyrimidine core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A related compound with a similar core structure but lacking the sulfanylpentane-2,4-dione moiety.

    2-(Chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: Another related compound with a different substitution pattern.

Uniqueness

3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione is unique due to the presence of the sulfanylpentane-2,4-dione moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S2/c1-9(21)15(10(2)22)24-17-14-13(7-23-16(14)19-8-20-17)11-3-5-12(18)6-4-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRDAQZNWCXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione
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3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione
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3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione
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3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione
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3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione
Reactant of Route 6
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3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione

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